![molecular formula C15H13ClN2O B14679795 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-87-8](/img/structure/B14679795.png)
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is an organic compound with the molecular formula C15H12ClNO It is characterized by the presence of a chlorinated phenanthridine moiety attached to an ethanolamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 2-chlorophenanthridine with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as described above would be scaled up for industrial production, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenanthridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol involves its interaction with specific molecular targets. The ethanolamine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The phenanthridine ring may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenanthridinamine: Lacks the chlorine atom and ethanolamine group.
2-Chlorophenanthridine: Lacks the ethanolamine group.
Phenanthridine: The parent compound without any substitutions.
Uniqueness
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the chlorinated phenanthridine and ethanolamine moieties. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
38052-87-8 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
2-[(2-chlorophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13ClN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
Clé InChI |
PGQDRTVUXRLIPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


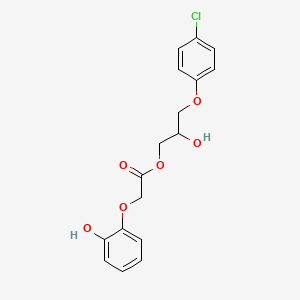
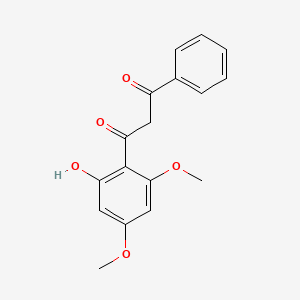
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
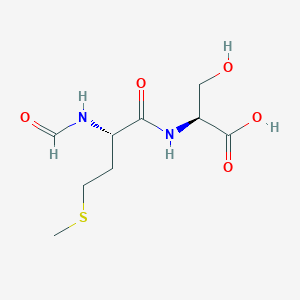
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
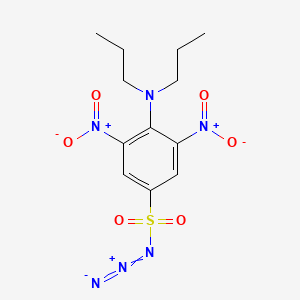
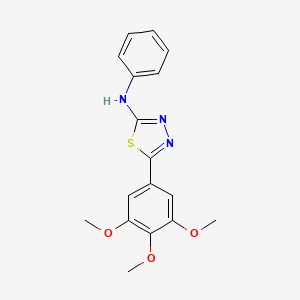
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
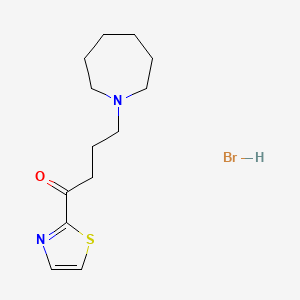
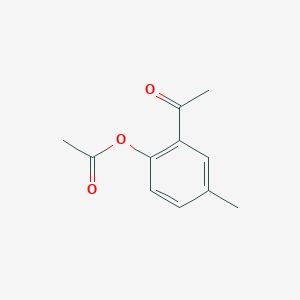

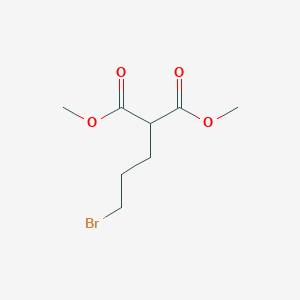
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
